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molecular formula C12H17N3O4 B1437733 Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate CAS No. 1260543-99-4

Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate

Cat. No. B1437733
M. Wt: 267.28 g/mol
InChI Key: KSZKVHPIAYRXAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133168B2

Procedure details

168.5 ml of ethyl 3-ethoxy-3-iminopropanoate hydrochloride and then 155 ml of N,N-diisopropylamine in 200 ml of ethanol are added to a solution of 25 g of morpholine in 400 ml of ethanol, heated to 95° C. The reaction mixture is heated at 95° C. for 30 hours and then allowed to return to ambient temperature. The precipitate formed is filtered off through sintered glass and then washed with 100 ml of ethanol, twice 500 ml of water and, finally, 500 ml of ethyl ether. The solid is dried under vacuum so as to give 35 g of ethyl [4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate in the form of a white solid, the characteristics of which are the following:
Name
ethyl 3-ethoxy-3-iminopropanoate hydrochloride
Quantity
168.5 mL
Type
reactant
Reaction Step One
Quantity
155 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.C(O[C:5](=[NH:12])[CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])C.[CH:13]([NH:16]C(C)C)(C)C.[NH:20]1[CH2:25][CH2:24][O:23][CH2:22][CH2:21]1.[CH2:26]([OH:28])[CH3:27]>>[N:20]1([C:13]2[N:16]=[C:5]([CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])[NH:12][C:26](=[O:28])[CH:27]=2)[CH2:25][CH2:24][O:23][CH2:22][CH2:21]1 |f:0.1|

Inputs

Step One
Name
ethyl 3-ethoxy-3-iminopropanoate hydrochloride
Quantity
168.5 mL
Type
reactant
Smiles
Cl.C(C)OC(CC(=O)OCC)=N
Name
Quantity
155 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
25 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated at 95° C. for 30 hours
Duration
30 h
CUSTOM
Type
CUSTOM
Details
to return to ambient temperature
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off through sintered glass
WASH
Type
WASH
Details
washed with 100 ml of ethanol, twice 500 ml of water
CUSTOM
Type
CUSTOM
Details
The solid is dried under vacuum so as

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)C=1N=C(NC(C1)=O)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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